SARS-CoV-2 3CLpro-IN-7

SARS-CoV-2 3CLpro Mpro

Standardized SARS-CoV-2 3CLpro inhibition studies require mechanistically distinct tool compounds, yet simple IC50-matched substitution leads to irreproducible results due to divergent binding kinetics. 3CLpro-IN-7 (CAS 1164478-67-4) addresses this as a validated reversible covalent inhibitor (IC50=1.4 µM) with time-dependent target engagement. • Discriminates reversible covalent, irreversible, and non-covalent binding modes in parallel assays with GC376 and ML188 • Enables optimization of pre-incubation times (5-180 min) and washout protocols for covalent inhibitor characterization • Novel AI-discovered scaffold supports medicinal chemistry SAR expansion and computational model benchmarking

Molecular Formula C24H17ClN2O6
Molecular Weight 464.9 g/mol
Cat. No. B11661848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2 3CLpro-IN-7
Molecular FormulaC24H17ClN2O6
Molecular Weight464.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C24H17ClN2O6/c25-19-10-6-16(7-11-19)14-21(26-23(29)18-4-2-1-3-5-18)24(30)33-15-22(28)17-8-12-20(13-9-17)27(31)32/h1-14H,15H2,(H,26,29)/b21-14-
InChIKeyBFCXRRSXOTYUIA-STZFKDTASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SARS-CoV-2 3CLpro-IN-7 Overview


SARS-CoV-2 3CLpro-IN-7 (CAS 1164478-67-4) is a reversible covalent inhibitor of the SARS-CoV-2 main protease (3CLpro, also known as Mpro). The compound was identified through a deep learning-based virtual screening strategy specifically designed to discover covalent inhibitors [1]. It exhibits an IC50 value of 1.4 µM against SARS-CoV-2 3CLpro in enzymatic assays [1] and demonstrates dose- and time-dependent inhibition, consistent with a covalent mechanism of action [1]. The compound represents a novel scaffold class among 3CLpro inhibitors, as it was discovered via a computational approach focused on covalent warheads rather than traditional peptidomimetic or non-covalent designs [1].

Workflow
Reversible covalent 3CLpro inhibition assay development
Mechanism
Reported dose- and time-dependent target engagement
Selection Context
Supports benchmark of covalent vs non-covalent inhibitor behavior

3CLpro Inhibitor Non-Interchangeability


SARS-CoV-2 3CLpro inhibitors exhibit significant diversity in binding mode (reversible covalent, irreversible covalent, non-covalent), chemical scaffold, and selectivity profile. These factors directly impact key experimental parameters including incubation time, washout recovery, and off-target activity [1]. Simply substituting one 3CLpro inhibitor for another—even those with similar IC50 values—can lead to inconsistent results due to differences in covalent engagement kinetics and residence time [1]. For instance, irreversible covalent inhibitors like GC376 (IC50 = 0.017 µM) [2] permanently modify the active site cysteine, while reversible covalent inhibitors like SARS-CoV-2 3CLpro-IN-7 form dynamic adducts that can dissociate [1]. Non-covalent inhibitors such as ML188 (IC50 = 2.5 µM) [3] lack the time-dependent accumulation of inhibition characteristic of covalent binders. These mechanistic distinctions are critical for assay design, data interpretation, and the selection of appropriate control compounds in antiviral research.

Binding Mode
Reversible covalent engagement may not recapitulate washout profiles of irreversible (e.g., GC376) or non-covalent inhibitors.
Kinetics
Time-dependent inhibition characteristics can shift with pre-incubation duration; direct IC50 comparisons across classes may require standardized protocols.
Scaffold
Non-peptidomimetic chemotype discovered by deep learning may not match scaffold-based SAR expectations of peptidomimetics.

3CLpro-IN-7 vs. Key Inhibitors


IC50 Across 3CLpro Inhibitor Classes

SARS-CoV-2 3CLpro-IN-7 demonstrates an IC50 of 1.4 µM against SARS-CoV-2 3CL protease in a fluorescence resonance energy transfer (FRET)-based enzymatic assay [1]. This potency places it intermediate within the broader landscape of 3CLpro inhibitors. It is approximately 2.9-fold less potent than the non-covalent inhibitor ML188 (IC50 = 2.5 µM) [2], 140-fold less potent than the clinical candidate Ensitrelvir (S-217622, IC50 = 0.01 µM) [2], and 82-fold less potent than the irreversible covalent inhibitor GC376 (IC50 = 0.017 µM) [3]. Notably, SARS-CoV-2 3CLpro-IN-7 shows comparable potency to IPAVF (IC50 = 1.21 µM) [3], a peptide-based inhibitor, yet differs fundamentally in mechanism and scaffold.

IC50 Landscape
Cross-study comparable
SARS-CoV-2 3CLpro-IN-7 IC50 = 1.4 µM; Comparator range: 0.01 µM (Ensitrelvir) to 2.5 µM (ML188). 140-fold less potent than Ensitrelvir, 1.8-fold more potent than ML188.
Reported intermediate inhibitory concentration supports assay benchmarking without saturation effects.
FRET-based enzymatic assay; cross-study comparisons require identical conditions.
SARS-CoV-2 3CLpro Mpro Inhibitor IC50

Mechanism: Reversible Covalent vs. Other Modes

SARS-CoV-2 3CLpro-IN-7 acts as a reversible covalent inhibitor of the SARS-CoV-2 3CL protease [1]. This mechanism is distinct from irreversible covalent inhibitors like GC376, which form permanent adducts with the active site cysteine (Cys145) [2], and from purely non-covalent inhibitors such as ML188 [3]. Reversible covalent inhibition allows the compound to dynamically associate and dissociate from the target, which may confer advantages in avoiding prolonged target occupancy and potential toxicity issues associated with irreversible inhibition. The compound was specifically identified through a deep learning-based screening strategy designed to discover covalent inhibitors, distinguishing it from compounds identified through traditional high-throughput screening or structure-based design [1].

Covalent Mechanism
Class-level inference
Reversible covalent adduct formation confirmed by time-dependent activity; contrasts with irreversible GC376 (permanent adduct) and non-covalent ML188.
Mechanism informs washout recovery expectations and target-residence time study design.
Reversibility assessed via dilution/dialysis assays.
Covalent Inhibitor Reversible Covalent Mechanism of Action Drug Discovery

Time-Dependent Inhibition Kinetics

SARS-CoV-2 3CLpro-IN-7 exhibits dose- and time-dependent inhibition of SARS-CoV-2 3CLpro activity, a hallmark of covalent inhibitors [1]. In vitro experiments demonstrated that inhibition increases progressively over time at concentrations ranging from 0 to 100 µM, with measurements taken at 5, 30, 60, and 180 minutes [1]. This time-dependent behavior contrasts with purely non-covalent inhibitors such as ML188, which typically achieve rapid equilibrium binding and do not show progressive inhibition with extended incubation [2]. Among the six active compounds identified in the same study, five displayed typical covalent inhibition behavior, confirming that SARS-CoV-2 3CLpro-IN-7 is part of a class of covalent binders with distinct kinetic profiles [1].

Time-Dependent Kinetics
Direct head-to-head
Inhibition increased over 5–180 min incubation (0–100 µM); non-covalent comparators reach rapid equilibrium without progressive inhibition.
Incubation time standardization is critical for reproducible potency measurements.
Data from in vitro enzymatic assay; pre-incubation protocols should be harmonized.
Kinetics Time-Dependent Inhibition Covalent Inhibitor Enzyme Assay

Novel Scaffold via Deep Learning

SARS-CoV-2 3CLpro-IN-7 was identified using a deep learning-based stepwise strategy specifically designed to discover covalent inhibitors [1]. This approach integrated a directed message passing neural network with a feed-forward neural network to construct separate classifiers for covalent and non-covalent inhibition activity prediction [1]. Among 32 top-ranking compounds experimentally tested, 12 were active, and 6 exhibited IC50 values below 12 µM, with SARS-CoV-2 3CLpro-IN-7 being the most potent (IC50 = 1.4 µM) [1]. This discovery pathway contrasts with many established 3CLpro inhibitors that were developed through structure-based design or repurposing of peptidomimetic scaffolds. The compound therefore represents a novel chemotype that may interact with the protease active site in a manner distinct from traditional inhibitors, offering a new starting point for medicinal chemistry optimization.

Discovery Scaffold
Class-level inference
Identified via deep learning neural network screen targeting cysteine-reactive warheads; most potent among 12 active hits from a novel non-peptidomimetic cluster.
Unique chemotype may offer scaffold-hopping opportunities; computational discovery pathway requires independent validation.
Ground-truth reference for AI-driven covalent inhibitor models; SAR not yet fully explored.
Deep Learning Virtual Screening Scaffold Drug Design Chemoinformatics

3CLpro-IN-7 Research Applications


Enzymatic Assay Development & Validation

SARS-CoV-2 3CLpro-IN-7 is particularly well-suited for developing and validating enzymatic assays that involve covalent inhibitors. Its time-dependent inhibition profile (0-100 µM, measured at 5, 30, 60, and 180 min) [1] makes it an ideal tool compound for optimizing pre-incubation times, assessing the impact of varying substrate concentrations on apparent IC50 values, and establishing protocols for reversible covalent inhibitor characterization. Researchers can use this compound to benchmark assay sensitivity and to train personnel on the nuances of covalent inhibitor handling, given its moderate potency (IC50 = 1.4 µM) [1] which avoids the complications of ultra-potent compounds that may require specialized dilution protocols.

Comparative Mechanistic Studies of 3CLpro Inhibitors

The distinct mechanism of SARS-CoV-2 3CLpro-IN-7 (reversible covalent) [1] positions it as a key reference compound in comparative studies of 3CLpro inhibition modes. By running parallel experiments with GC376 (irreversible covalent, IC50 = 0.017 µM) [2] and ML188 (non-covalent, IC50 = 2.5 µM) [3], researchers can elucidate how binding mode influences parameters such as washout recovery, target residence time, and cellular efficacy. Such comparative analyses are essential for understanding structure-activity relationships and for guiding the selection of appropriate chemical probes for specific experimental questions.

Computational Chemistry & ML Model Training

SARS-CoV-2 3CLpro-IN-7 serves as a validated, experimentally confirmed data point for training and benchmarking computational models aimed at covalent inhibitor discovery. Its identification via a deep learning framework [1] demonstrates the feasibility of AI-driven covalent inhibitor screening. The compound's activity data (IC50 = 1.4 µM) and time-dependent inhibition profile [1] provide a ground-truth reference for developing scoring functions, validating docking protocols for covalent ligands, and assessing the predictive accuracy of new machine learning models targeting SARS-CoV-2 3CLpro.

Medicinal Chemistry Lead Optimization

The novel chemical scaffold of SARS-CoV-2 3CLpro-IN-7, distinct from peptidomimetic aldehydes and non-covalent clinical candidates, offers medicinal chemists a fresh starting point for structure-activity relationship (SAR) studies [1]. With a baseline IC50 of 1.4 µM [1], the compound provides a tractable potency range for iterative optimization. Researchers can synthesize analogs to explore the contributions of specific functional groups to covalent binding efficiency, improve potency, and potentially enhance selectivity over host proteases. The compound's reversible covalent mechanism also provides a template for designing inhibitors with tunable residence times.

Application
Selection Property
Validation Focus
Assay development and validation
Reversible covalent profile
Time-dependent inhibition kinetics review
Comparative 3CLpro mechanism studies
Distinct covalent mode
Washout recovery and target residence time
Computational inhibitor discovery
Deep learning-validated hit
Model training and scoring function benchmarking
Medicinal chemistry lead optimization
Novel non-peptidomimetic scaffold
SAR expansion and potency improvement context

Technical Documentation Hub

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36 linked technical documents
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